molecular formula C8H8N2O3S B1422550 2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid CAS No. 1258650-46-2

2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1422550
CAS No.: 1258650-46-2
M. Wt: 212.23 g/mol
InChI Key: XHFTZXACCMHJII-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a prop-2-en-1-ylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Prop-2-en-1-ylcarbamoyl Group: This can be achieved by reacting the thiazole derivative with prop-2-en-1-yl isocyanate under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, potentially converting it to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products Formed:

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated thiazole derivatives.

Scientific Research Applications

2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid
  • 2-[(prop-2-yn-1-yl)carbamoyl]acetic acid

Comparison:

  • 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid: This compound has a similar carbamoyl group but differs in the structure of the thiazole ring and the presence of a methyl group.
  • 2-[(prop-2-yn-1-yl)carbamoyl]acetic acid: This compound has a similar carbamoyl group but differs in the structure of the thiazole ring and the presence of an acetic acid group.

Uniqueness: 2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(prop-2-enylcarbamoyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-2-3-9-6(11)7-10-5(4-14-7)8(12)13/h2,4H,1,3H2,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFTZXACCMHJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183629
Record name 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-46-2
Record name 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[(2-propen-1-ylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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